molecular formula C13H20ClN3OS B2809518 2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one CAS No. 2411262-08-1

2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one

Cat. No.: B2809518
CAS No.: 2411262-08-1
M. Wt: 301.83
InChI Key: DZCQRCCWMLFTPD-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one is a complex organic compound featuring a thiazole ring, a piperazine ring, and a chlorinated propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the thiazole derivative with an appropriate piperazine compound under controlled conditions.

    Chlorination and Propanone Introduction: The final step involves the chlorination of the propanone group and its attachment to the piperazine-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.

    Substitution: The chlorine atom in the propanone group can be substituted by nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted propanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.

    Pathways Involved: It can interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Piperazine Derivatives: Compounds such as piperazine itself and its derivatives are known for their use in pharmaceuticals, particularly as anthelmintics and antipsychotics.

Uniqueness

2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one is unique due to the combination of the thiazole and piperazine rings with a chlorinated propanone group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

2-chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3OS/c1-9-8-15-12(19-9)11(3)16-4-6-17(7-5-16)13(18)10(2)14/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCQRCCWMLFTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)N2CCN(CC2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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